N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(9-21-14-3-1-2-4-15(14)24-17(21)23)18-8-12-7-13(11-5-6-11)20-10-19-12/h1-4,7,10-11H,5-6,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPMYMSVVYXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine and oxobenzoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and oxobenzoxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, particularly derivatives synthesized in , share key features such as the pyrimidine core and benzoxazolone moiety but differ in substituents and synthetic routes. Below is a detailed comparison:
Key Observations:
Substituent Effects: The target compound’s 6-cyclopropyl group on pyrimidine may confer steric and electronic differences compared to the substituted phenyl groups in 7a-c derivatives. Cyclopropyl’s small size and sp³ hybridization could reduce π-stacking efficiency but improve metabolic stability .
Synthetic Efficiency :
- The 7a-c derivatives were synthesized in moderate yields (65–78%) using phenyl-1,2,4-oxadiazoles and caesium carbonate in DMF at room temperature . The absence of cyclopropyl-containing analogs in suggests that introducing cyclopropyl groups may require optimized conditions (e.g., higher temperatures or alternative bases).
Crystallographic tools like SHELXL or SIR97 could resolve its 3D structure, particularly hydrogen-bonding patterns critical for intermolecular interactions.
Structural and Crystallographic Insights
- Hydrogen Bonding : The benzoxazolone moiety in the target compound likely forms N–H···O and C=O···H–N bonds, as observed in related systems . Such interactions influence solubility and melting points, which may differ from phenyl-substituted analogs due to reduced aromaticity in the cyclopropyl group.
- Crystallography Tools: Programs like WinGX and ORTEP-3 enable visualization of molecular conformations and packing modes. For example, cyclopropyl’s non-planar geometry could lead to distinct crystal lattice parameters compared to planar phenyl-substituted derivatives.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclopropyl group attached to a pyrimidine ring and a benzoxazole moiety. The molecular formula is , with a molecular weight of 297.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 2177060-61-4 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyrimidine Attachment : The cyclopropylpyrimidine moiety is introduced via nucleophilic substitution.
- Final Coupling : The acetamide linkage is formed using coupling reagents such as EDCI or DCC to ensure high yield.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown promising antibacterial activity against various gram-positive and gram-negative bacteria, suggesting that the presence of the benzoxazole moiety may enhance such effects .
Anticancer Properties
Studies have demonstrated that related compounds possess cytotoxic activity against cancer cell lines. For example, certain benzoxazole derivatives have been shown to inhibit cell proliferation in human leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound may act by inhibiting specific enzymes critical for cellular metabolism. For example, some benzoxazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . The structure–activity relationship (SAR) studies indicate that modifications on the benzoxazole ring can significantly affect inhibitory potency.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes and blocking substrate access.
- Receptor Modulation : Interacting with cellular receptors to either activate or inhibit signaling pathways.
- DNA Interaction : Potential intercalation into DNA structures, affecting gene expression and cellular functions.
Case Studies
- Antibacterial Screening : A study evaluated various benzoxazole derivatives for their antibacterial properties using the cup plate method against strains like Staphylococcus aureus and Escherichia coli. Compounds showed zones of inhibition ranging from 16 mm to 30 mm depending on structural modifications .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against HL-60 leukemia cells, indicating significant cytotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
